molecular formula C15H16O2S B14403336 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 88430-87-9

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene

Katalognummer: B14403336
CAS-Nummer: 88430-87-9
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: YJYBSQIBOBGPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H14O2S It is a derivative of benzene, characterized by the presence of a methyl group and a phenylmethanesulfonyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 4-methylbenzyl chloride with phenylmethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the phenylmethanesulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenylmethanesulfonyl group can be reduced to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 1-Methyl-4-[(phenylmethylthio)methyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with various molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-4-[(methylsulfonyl)methyl]benzene
  • 1-Methyl-4-[(phenylsulfonyl)methyl]benzene

Comparison: 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical properties compared to similar compounds

Eigenschaften

CAS-Nummer

88430-87-9

Molekularformel

C15H16O2S

Molekulargewicht

260.4 g/mol

IUPAC-Name

1-(benzylsulfonylmethyl)-4-methylbenzene

InChI

InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)12-18(16,17)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI-Schlüssel

YJYBSQIBOBGPHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.